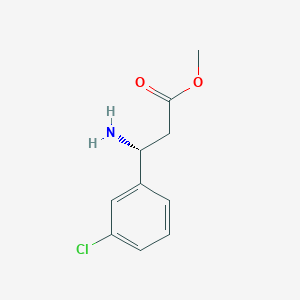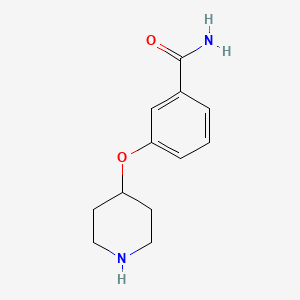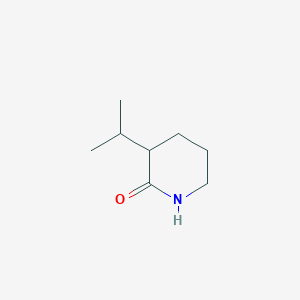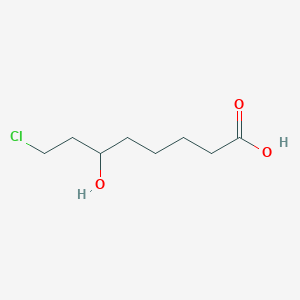
8-Chloro-6-hydroxyoctanoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 8-Chloro-6-hydroxyoctanoic acid can be achieved through the enantioselective reduction of 8-chloro-6-oxo-octanoic acid alkyl esters . The desired enantiomers are produced biocatalytically in an enantioselective reduction . The resultant esters may, in known manner, be converted stereospecifically into ®-α-lipoic acid .
Molecular Structure Analysis
The molecular formula of 8-Chloro-6-hydroxyoctanoic acid is C8H15ClO3 . It has a molecular weight of 194.656 Da . The structure of this compound includes a chlorine atom attached to the eighth carbon atom and a hydroxyl group attached to the sixth carbon atom .
Applications De Recherche Scientifique
Chiral Hydroxyalkanoic Acid Production
Ren et al. (2005) described the production of chiral hydroxyalkanoic acids from polyhydroxyalkanoates (PHA), highlighting their use in fine chemical, pharmaceutical, and medical industries. They established an efficient method to produce chiral hydroxyalkanoic acid monomers, including compounds like 3-hydroxyoctanoic acid, from PHA using Pseudomonas putida cells. These monomers have significant potential as chiral starting materials for various applications (Ren et al., 2005).
De Novo Biosynthesis
Wernig et al. (2019) demonstrated the de novo biosynthesis of 8-hydroxyoctanoic acid from glucose and ethanol in yeast Saccharomyces cerevisiae. They explored the use of various heterologous cytochrome P450 enzymes for ω-hydroxylation of externally fed octanoic acid. This study indicates the potential of using yeast for the biosynthesis of industrially relevant compounds like 8-hydroxyoctanoic acid (Wernig et al., 2019).
Cancer Research
Yang et al. (2017) reported that the knockdown of delta-5-desaturase leads to the formation of 8-hydroxyoctanoic acid, which shows a growth inhibitory effect on cancer cells by acting as a histone deacetylase inhibitor. This compound could potentially be used in strategies to inhibit cancer cell migration and invasion, offering a novel approach to cancer treatment (Yang et al., 2017).
Fluorescence Probes Development
Setsukinai et al. (2003) designed novel fluorescence probes that selectively detect highly reactive oxygen species (hROS). These probes, upon reaction with hROS, produce a strongly fluorescent compound, fluorescein, indicating the potential use of 8-hydroxyoctanoic acid derivatives in biological and chemical applications as a part of these probes (Setsukinai et al., 2003).
Safety And Hazards
Propriétés
IUPAC Name |
8-chloro-6-hydroxyoctanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO3/c9-6-5-7(10)3-1-2-4-8(11)12/h7,10H,1-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPREQDMOKXUIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CC(CCCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-6-hydroxyoctanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,3aR,4S,4aR,7R,8aR,9aR)-7-((Ethoxycarbonyl)amino)-3-methyl-1-oxododecahydronaphtho[2,3-c]furan-4-carboxylic acid](/img/structure/B3195362.png)
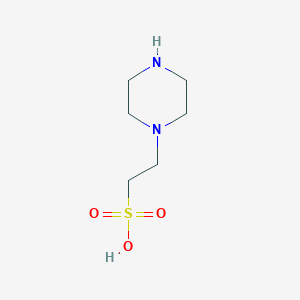
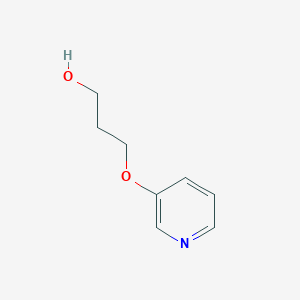
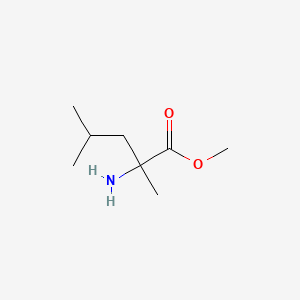
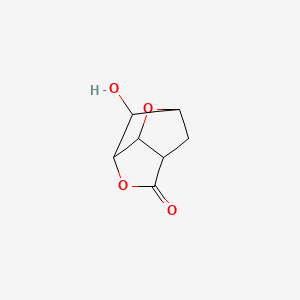
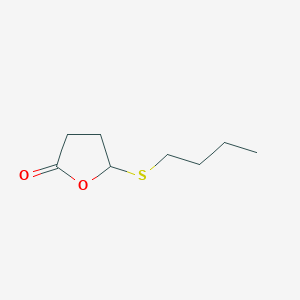
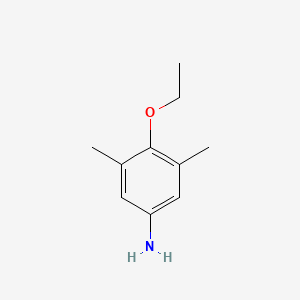

![Tert-butyl 2-(trifluoromethyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B3195438.png)
